

# An In-depth Technical Guide to 4-Chloro-3-hydroxybenzoic acid

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## Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzoic acid

Cat. No.: B042332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of **4-Chloro-3-hydroxybenzoic acid** (CAS No. 34113-69-4). This molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

## Chemical Structure and Properties

**4-Chloro-3-hydroxybenzoic acid** is a substituted aromatic carboxylic acid. The structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group at positions 4, 3, and 1, respectively.

Molecular Formula: C<sub>7</sub>H<sub>5</sub>ClO<sub>3</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 172.57 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

IUPAC Name: **4-chloro-3-hydroxybenzoic acid**[\[4\]](#)

SMILES: C1=CC(=C(C=C1C(=O)O)O)Cl[\[3\]](#)

InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N[\[5\]](#)[\[6\]](#)

A summary of the key physicochemical properties of **4-Chloro-3-hydroxybenzoic acid** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Chloro-3-hydroxybenzoic acid**

Property	Value	Reference
Melting Point	219.5-220.5 °C	[2]
Boiling Point (Predicted)	345.4 ± 27.0 °C	[2]
Density (Predicted)	1.536 ± 0.06 g/cm <sup>3</sup>	
pKa (Predicted)	3.85 ± 0.10	
Solubility	Soluble in DMSO and Methanol.	

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **4-Chloro-3-hydroxybenzoic acid**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule.

Table 2: <sup>1</sup>H NMR Spectral Data of **4-Chloro-3-hydroxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.54-7.55	d	1H
7.44-7.47	dd	1H
7.36-7.38	d	1H

Solvent: CD<sub>3</sub>OD, Spectrometer: 400 MHz

### <sup>13</sup>C NMR Spectroscopy

Experimental <sup>13</sup>C NMR data for **4-Chloro-3-hydroxybenzoic acid** is not readily available in the reviewed literature. However, predicted chemical shifts can be estimated based on the

structure and known substituent effects on the benzene ring.

## Infrared (IR) Spectroscopy

An experimental IR spectrum with a detailed peak list for **4-Chloro-3-hydroxybenzoic acid** is not available in the public domain. However, the expected characteristic absorption bands would include:

- A broad O-H stretch from the carboxylic acid and phenolic hydroxyl groups.
- A C=O stretch from the carboxylic acid group.
- C-Cl, C-O, and aromatic C-H and C=C stretching and bending vibrations.

## Mass Spectrometry

The mass spectrum of **4-Chloro-3-hydroxybenzoic acid** would show a molecular ion peak corresponding to its molecular weight.

- LRMS (APCI):  $m/z$  171  $[M-H]^-$

A detailed fragmentation pattern is not currently available in the literature.

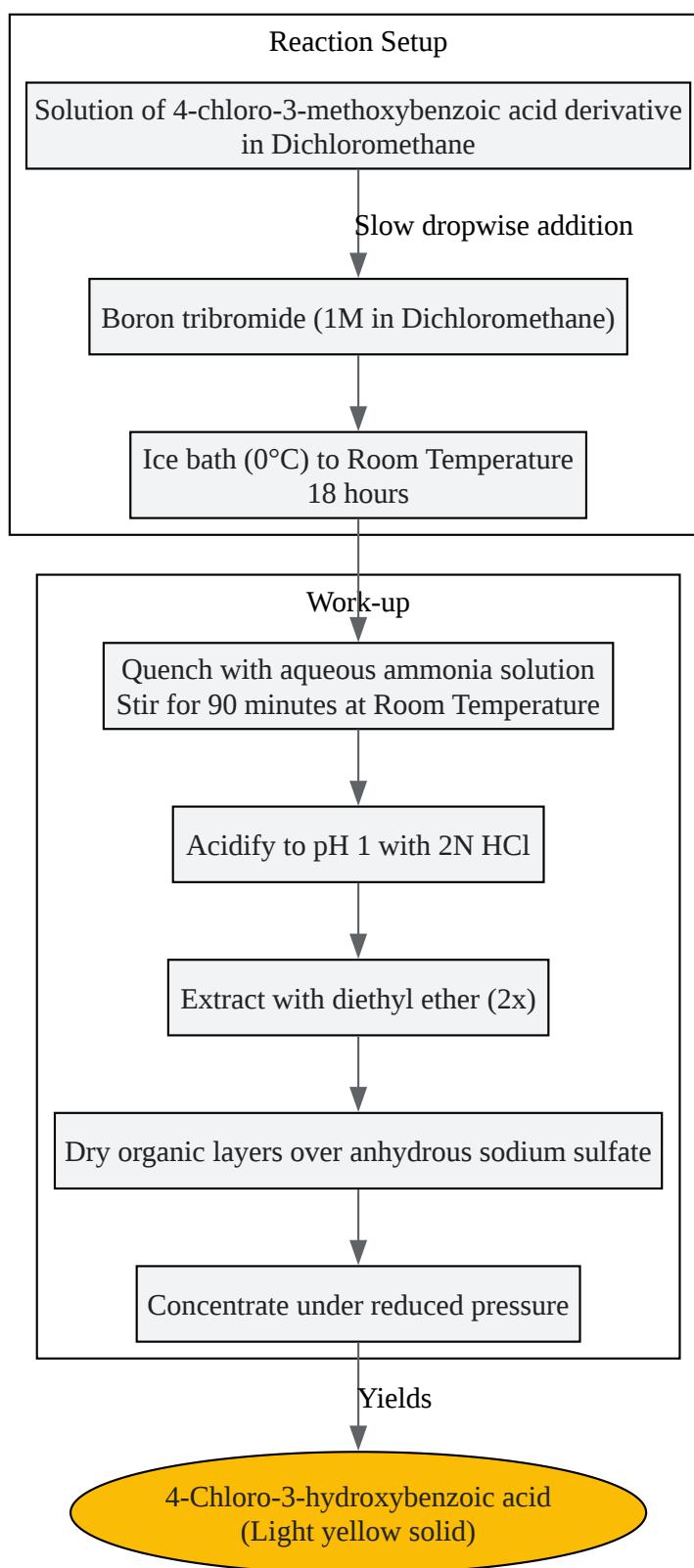
## Synthesis and Purification

A general procedure for the synthesis of **4-Chloro-3-hydroxybenzoic acid** has been reported. [2] This synthesis involves the demethylation of a methoxy-substituted precursor.

## Synthesis Protocol

A common synthetic route involves the treatment of a 4-chloro-3-methoxybenzoic acid derivative with a demethylating agent like boron tribromide.[2]

Experimental Workflow for Synthesis

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Caption: Synthesis workflow for **4-Chloro-3-hydroxybenzoic acid**.

## Purification

The crude product can be purified by standard laboratory techniques. The provided protocol suggests that the product is obtained as a solid after extraction and concentration. Further purification could be achieved by recrystallization from a suitable solvent or by column chromatography if necessary.

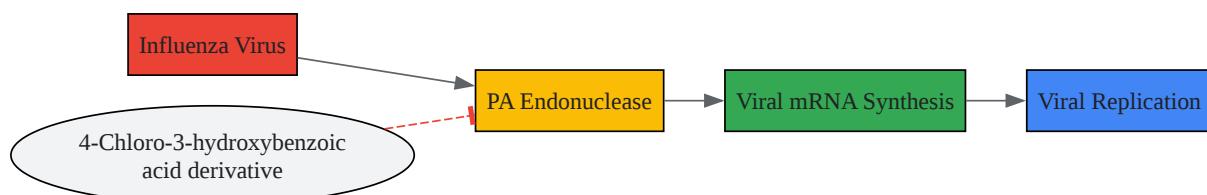
## Applications in Drug Development

**4-Chloro-3-hydroxybenzoic acid** is a key intermediate in the synthesis of targeted therapeutic agents.<sup>[7]</sup>

### Influenza Endonuclease Inhibitors

This compound is utilized in the development of potential inhibitors of influenza endonuclease, an essential enzyme for viral replication.<sup>[2][7]</sup> By targeting this enzyme, researchers aim to create new antiviral drugs.<sup>[7]</sup>

#### Signaling Pathway Context



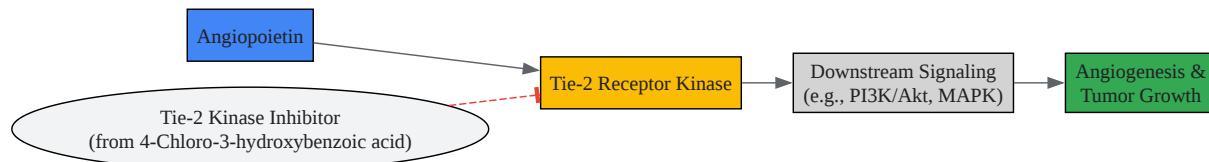
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Caption: Inhibition of influenza virus replication.

### Tie-2 Kinase Inhibitors

**4-Chloro-3-hydroxybenzoic acid** also serves as a crucial precursor in the synthesis of highly selective Tie-2 kinase inhibitors.<sup>[2][7]</sup> Tie-2 is a receptor tyrosine kinase involved in angiogenesis, and its inhibitors are being investigated as potential cancer therapies.<sup>[7]</sup>

#### Signaling Pathway Context



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Caption: Inhibition of Tie-2 signaling pathway.

Quantitative biological activity data, such as  $IC_{50}$  values for **4-Chloro-3-hydroxybenzoic acid** or its direct derivatives against these targets, are not currently available in the public literature.

## Reactivity and Stability

Detailed experimental studies on the reactivity and stability of **4-Chloro-3-hydroxybenzoic acid** are limited. However, based on its functional groups, it is expected to undergo reactions typical of phenols, carboxylic acids, and aryl halides. It is a reactive compound that can react with peroxy radicals.<sup>[8]</sup> Information on its thermal and photochemical stability is not readily available. The compound should be stored in an inert atmosphere at room temperature.

## Safety Information

It is crucial to handle **4-Chloro-3-hydroxybenzoic acid** with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed
Skin irritation (Category 2)	H315: Causes skin irritation
Eye irritation (Category 2)	H319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard (Category 1)	H400: Very toxic to aquatic life

Data obtained from a supplier's safety information.

Precautionary Statements: P261, P264, P273, P301 + P312, P302 + P352, P305 + P351 + P338.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

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